GSK864

Content Navigation

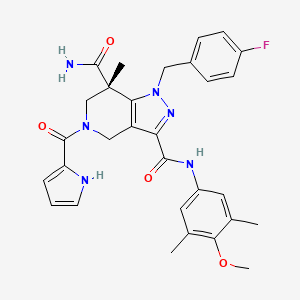

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Binding Site

GSK864 inhibits mutant IDH1 through an allosteric mechanism. The table below summarizes its key characteristics:

| Feature | Description |

|---|---|

| Binding Site | Allosteric pocket at the homodimer interface, away from the catalytic site and the mutated residue (e.g., R132H) [1] [2]. |

| Binding Conformation | Binds to the open, cofactor-bound form of IDH1 [2]. |

| Key Molecular Interactions | Binds in a lipophilic pocket lined by residues including Ile128, Pro127, Trp124, Arg119, and Leu120. Interaction with a dynamic segment called "Seg-2" (containing Val281, Gly284, Tyr285) is critical [2]. |

| Mechanistic Consequence | Binding prevents the necessary "loop-to-helix" transition of the Seg-2 segment during the catalytic cycle, locking the enzyme in a catalytically inactive, open conformation [2]. |

| Inhibition Profile | Competitively inhibits binding of the substrate α-ketoglutarate (αKG) and displays a mixed/non-competitive mode of inhibition with respect to the cofactor NADPH [2]. |

The following diagram illustrates the allosteric inhibition mechanism and the key experimental methods used to characterize it:

Quantitative Biochemical and Cellular Activity

This compound has been quantitatively profiled across various assays. The table below summarizes its key activity data.

| Assay Type | Parameter | Value | Notes / Reference |

|---|---|---|---|

| Biochemical IC₅₀ (Mutant IDH1) | R132C | 8.8 - 9 nM | [3] [4] |

| R132H | 15 - 15.2 nM | [3] [4] | |

| R132G | 16.6 - 17 nM | [3] [4] | |

| Biochemical IC₅₀ (Wild-type IDH1) | WT IDH1 | ~46 nM | Moderately selective over wild-type [2] |

| Cellular EC₅₀ | 2-HG Reduction in HT-1080 cells (R132C) | 85 nM | Dose-dependent reduction of oncometabolite [3] [2] |

| Binding Affinity (Kd) | IDH1 R132H | 3 µM | Measured by Surface Plasmon Resonance (SPR) [1] |

| IDH1 WT | 6 µM | Demonstrates binding does not equate to inhibition [5] [1] | |

| Selectivity | IDH2 Mutants | >1 µM (Weak inhibition) | IC₅₀ of 1.4-4.7 µM; selective for IDH1 mutants [6] [2] |

A critical finding from recent research is that this compound and similar inhibitors bind with similar affinity to both wild-type and mutant IDH1, yet they selectively inhibit the catalytic activity of the mutant enzyme [5] [1]. This selectivity arises because the mutant enzyme's reaction is more susceptible to allosteric inhibition due to its weaker binding to Mg²⁺ and αKG compared to the tight binding of the isocitrate–Mg²⁺ complex in the wild-type enzyme [5].

Experimental Protocols for Key Assays

To characterize compounds like this compound, researchers use a suite of biochemical, biophysical, and cellular assays.

Biochemical Inhibition Assay

This standard assay measures the compound's ability to inhibit the production of 2-HG from αKG by the mutant IDH1 enzyme.

- Procedure: The reaction mixture typically contains recombinant mutant IDH1 (e.g., R132H), the substrate α-ketoglutarate (αKG), the cofactor NADPH, and Mg²⁺ in a buffer. The reaction is initiated by adding the enzyme to the mixture containing the test compound. 2-HG production is quantified using methods like LC-MS/MS or a diaphorase/resazurin-coupled system that detects NADPH consumption via fluorescence [6] [2].

Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) confirms that a compound binds to its target in a live cellular environment.

- Procedure: Cells expressing the target protein (e.g., mutant IDH1) are treated with the compound (e.g., this compound) or DMSO control. The cells are heated to different temperatures, causing unbound protein to denature and aggregate. The cell lysates are then centrifuged to separate soluble (stable, compound-bound) protein from insoluble (denatured) protein. The amount of soluble target protein remaining is quantified via Western Blot or similar techniques. A positive result shows a higher melting temperature (Tm) for the protein in compound-treated samples, indicating stabilization due to binding [6].

Structural Analysis (X-ray Crystallography)

This technique provides atomic-level detail of how the inhibitor binds to the protein.

- Procedure: The mutant IDH1 protein is purified and co-crystallized with the inhibitor (e.g., GSK321, an analog of this compound) and often the NADP⁺ cofactor. X-ray diffraction data is collected, and an atomic model is built. The structure of the IDH1 R132H homodimer with GSK321, solved at 2.25 Å resolution, visually confirmed the allosteric binding site and the specific amino acid residues involved [2].

References

- 1. Biostructural, biochemical and biophysical studies of ... [nature.com]

- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute ... [pmc.ncbi.nlm.nih.gov]

- 3. | GSK Genomics Consortium 864 Structural [thesgc.org]

- 4. | 1816331-66-4 GSK 864 [chemicalbook.com]

- 5. Differentiating Inhibition Selectivity and Binding Affinity of ... [pmc.ncbi.nlm.nih.gov]

- 6. Assessing inhibitors of mutant isocitrate dehydrogenase ... [nature.com]

Biochemical & Cellular Activity of GSK864

Quantitative Profiling of GSK864

| Aspect | Details |

|---|---|

| Probe Molecule | This compound [1] |

| Negative Control | GSK990 (structurally similar but inactive compound) [1] |

| Primary Target | Mutant Isocitrate Dehydrogenase 1 (IDH1), including R132C, R132H, and R132G variants [1] [2] |

| Reported IC₅₀ (Mutant IDH1) | R132C: 8.8 - 9 nM [1] [2]; R132H: 15 - 15.2 nM [1] [2]; R132G: 16.6 - 17 nM [1] [2] |

| Selectivity | Moderately selective over wild-type IDH1 (IC₅₀ ~46 nM) and IDH2 mutants/wild-type [3] [1] |

| Cellular 2-HG Inhibition (in HT-1080 cells) | EC₅₀ = 85 - 320 nM [3] [2] |

| Key Molecular Mechanism | Binds an allosteric site, locking the IDH1 enzyme in a catalytically inactive "open" conformation [3] [4] |

Key Experimental Findings and Models

| Experimental Context / Model | Key Findings / Protocol Overview |

|---|---|

| In Vitro 2-HG Measurement (HT-1080 Fibrosarcoma) | Treat IDH1 R132C mutant HT-1080 cells with this compound for 24 hours. Intracellular 2-HG levels are quantified using LC-MS/MS, showing a dose-dependent reduction [3] [1]. |

| Vascular-Endothelial Tube Formation Assay | Treat human vascular-endothelial cells with the conditioned medium (secretome) from IDH1 mutant fibrosarcoma cells. Tube formation is quantified by measuring total tube length using image analysis software (e.g., NIH ImageJ) [5] [6]. |

| Impact on Oncogenic Angiogenesis | The IDH1 mutant secretome stimulates tube formation. This compound attenuates this pro-angiogenic effect. Exogenous 2-HG reverses the inhibitory effect of this compound, demonstrating its specific role in driving angiogenesis [5] [6]. |

| In Vivo Efficacy (Mouse Models) | In mice with R132C or R132H IDH1 mutant transplants, intraperitoneal (IP) administration of this compound led to a slight increase in differentiated huCD45+ CD38+ cells, suggesting an effect on cellular differentiation [2]. |

Molecular Mechanism of Action

This compound functions through a sophisticated allosteric mechanism. The diagram below illustrates the conformational control it exerts on the mutant IDH1 enzyme.

This allosteric binding, away from the enzyme's active site, disrupts the conformational change necessary for catalysis. Specifically, interaction with a dynamic segment of the enzyme called Seg-2 prevents its transition from a loop to a helix, which is essential for converting α-KG to 2-HG [3]. As a result, this compound effectively locks the enzyme and halts oncometabolite production.

Research Applications & Experimental Evidence

This compound serves as a critical tool for validating the pathological role of mutant IDH1 and 2-HG.

- Validating 2-HG's Role in the Tumor Microenvironment: Research using this compound demonstrated that the IDH1 mutant secretome stimulates angiogenesis (vascular-endothelial tube formation), and this effect is significantly reduced by this compound [5] [6]. Crucially, adding back exogenous 2-HG restored angiogenesis, even in the presence of this compound, providing direct evidence that 2-HG itself is a key driver of oncogenic angiogenesis in the tumor microenvironment [5] [6].

- Overcoming Resistance to Other Inhibitors: Second-site mutations in IDH1 (e.g., S280F) can cause resistance to orthosteric inhibitors like Ivosidenib by altering the dimer-interface and kinetic properties of the enzyme [7]. Because this compound binds allosterically and stabilizes an inactive conformation, it retains activity against some resistant mutants, highlighting how different inhibitor classes can overcome resistance [7].

Key Considerations for Researchers

When using this compound in your research, please note the following:

- Use the Appropriate Negative Control: Always include GSK990, the structurally related but inactive control compound, to confirm that observed effects are due to specific IDH1 inhibition and not off-target activity [1].

- Cell Penetration and Specificity: this compound is cell-permeant and highly selective for IDH1. Chemoproteomic studies with its analog GSK321 confirmed selective binding to IDH1 over hundreds of other proteins [1].

- Pharmacokinetics: this compound has a pharmacokinetic profile suitable for in vivo studies, making it a valuable tool for animal models of IDH1-mutant cancers [1].

References

- 1. This compound Inhibitor for mutant isocitrate dehydrogenase [thesgc.org]

- 2. | TargetMol GSK 864 [targetmol.com]

- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute ... [pmc.ncbi.nlm.nih.gov]

- 4. = 98 HPLC 1816331-66-4 GSK 864 [sigmaaldrich.com]

- 5. Vascular-endothelial response to IDH1 mutant fibrosarcoma secretome... [pubmed.ncbi.nlm.nih.gov]

- 6. Vascular-endothelial response to IDH1 mutant fibrosarcoma ... [pmc.ncbi.nlm.nih.gov]

- 7. Resistance to the isocitrate dehydrogenase 1 mutant ... [nature.com]

Mechanism of Action: Allosteric Inhibition

GSK864 does not bind to the enzyme's active site but instead binds to a unique allosteric pocket. This binding site is located at the dimer interface of the IDH1 enzyme, between the α9 and α10 helices (also referred to as the Seg-2 region) in each monomer [1] [2].

The table below summarizes the key characteristics of this compound's mechanism:

| Feature | Description |

|---|---|

| Binding Site | Allosteric pocket at the dimer interface, formed in the open, cofactor-bound conformation of IDH1 [2]. |

| Key Interaction | Binding prevents the necessary loop-to-helix transition in the Seg-2 regulatory domain, locking the enzyme in a catalytically inactive, open conformation [1] [2]. |

| Inhibition Mode | Non-competitive with NADPH and competitive with α-Ketoglutarate (αKG) due to preventing the conformational change required for αKG binding and turnover [2]. |

| Key Residues | Binds to a pocket lined by Ile128, Pro127, Trp124, Arg119, and Leu120 [2]. |

This mechanism is visualized in the following diagram:

This compound binding locks mutant IDH1 in an inactive state, preventing 2-HG production.

Biochemical and Cellular Potency

This compound exhibits high potency against specific IDH1 mutants in both purified enzyme systems and cellular models.

Table 1: Biochemical Inhibition of IDH1 Mutants by this compound

| IDH1 Mutant | IC₅₀ (nM) | Source / Context |

|---|---|---|

| R132C | 8.8 nM | Purified enzyme assay [3] [4] |

| R132H | 15.2 nM | Purified enzyme assay [3] [4] |

| R132G | 16.6 nM | Purified enzyme assay [3] [4] |

| Wild-Type | ~46 nM (GSK321 analog) | Purified enzyme assay, shows selectivity [2] |

Table 2: Functional Cellular Activity of this compound

| Assay / Metric | Result | Source / Context |

|---|---|---|

| 2-HG Reduction (EC₅₀) | 320 nM | HT1080 fibrosarcoma cells (harboring R132C mutation) [3] [4] |

| Vascular Tube Formation | ~36% attenuation | Assay using IDH1 mutant fibrosarcoma secretome [5] [6] |

| In Vivo Exposure | Maintained concentration for 24h | Mouse pharmacokinetic study (213 mg/kg, IP) [3] |

It is important to note that inhibitor potency can vary widely among different IDH1 mutations. For instance, the R132Q mutant shows remarkable resistance to this compound and other mutant-specific inhibitors, potentially requiring drugs that also inhibit the wild-type enzyme [1].

Experimental Evidence and Key Protocols

The characterization of this compound relies on a suite of biochemical, cellular, and structural biology techniques.

Key Experimental Protocols:

- Biochemical IC₅₀ Determination: The inhibitory potency (IC₅₀) is typically measured using a coupled enzyme assay. Purified recombinant mutant IDH1 protein is incubated with its substrates (NADPH and αKG). The reaction is coupled to diaphorase, which uses the produced NADP⁺ to convert resazurin into fluorescent resorufin, allowing for kinetic measurement of enzyme activity in the presence of increasing inhibitor concentrations [1] [7].

- Cellular EC₅₀ Determination (2-HG Reduction): To demonstrate functional cellular activity, a cell line harboring a specific IDH1 mutation (such as HT1080 fibrosarcoma cells with R132C) is treated with a dose range of this compound for a set period (e.g., 24 hours). Intracellular 2-HG levels are then quantified using LC-MS/MS, and the concentration that reduces 2-HG by half (EC₅₀) is calculated [3] [2] [4].

- Structural Analysis (X-ray Crystallography): The allosteric binding mode was elucidated by solving the crystal structure of a close analog, GSK321, in complex with the IDH1 R132H homodimer and NADP⁺. This provides atomic-level resolution of the protein-inhibitor interactions [2].

- Functional Phenotypic Assay (Tube Formation): To assess the downstream biological impact, a vascular-endothelial tube formation assay is used. The secretome (conditioned medium) from IDH1 mutant cancer cells is collected and applied to vascular-endothelial cells. This compound is added to this system, and the total length of vascular tubes formed is quantified using image analysis software (e.g., NIH ImageJ), demonstrating the inhibitor's ability to block mutant IDH1-driven angiogenesis [5] [6].

Research Context and Compound Use

- Selectivity: this compound demonstrates strong selectivity for mutant IDH1 over wild-type IDH1 and IDH2, though one study noted some cross-inhibition of mutant IDH2 at higher concentrations [7]. Chemoproteomic studies with its analog, GSK321, confirmed highly selective binding to IDH1 in a complex cellular lysate [8] [2].

- Chemical Probe: this compound is designated as a chemical probe by the Structural Genomics Consortium (SGC) and is intended for research use only [8]. It is not a clinical candidate but is a critical tool for validating mutant IDH1 as a therapeutic target and for studying its biology in preclinical models.

- Available Negative Control: Researchers should use the structurally similar but inactive compound GSK990 as a negative control to confirm that observed effects are due to IDH1 inhibition and not off-target interactions [8] [2].

References

- 1. Inhibitor potency varies widely among tumor-relevant ... [pmc.ncbi.nlm.nih.gov]

- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | IDH1 Inhibitor [medchemexpress.com]

- 4. | TargetMol GSK 864 [targetmol.com]

- 5. Vascular-endothelial response to IDH fibrosarcoma... 1 mutant [pubmed.ncbi.nlm.nih.gov]

- 6. Vascular-endothelial response to IDH1 mutant fibrosarcoma ... [pmc.ncbi.nlm.nih.gov]

- 7. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite... [nature.com]

- 8. | Structural Genomics Consortium GSK 864 [thesgc.org]

Introduction to GSK864 and Its Application

GSK864 is a cell-penetrant, potent, and selective allosteric inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1) [1] [2] [3]. It is structurally related to the probe molecule GSK321 and binds to an allosteric site, locking both wild-type and mutant IDH1 enzymes in a catalytically inactive conformation [4] [1]. Its primary biochemical effect is the potent inhibition of intracellular 2-hydroxyglutarate (2-HG) production, an oncometabolite central to the pathology of IDH1-mutant cancers [5] [2] [6].

The human fibrosarcoma cell line HT-1080, which harbors a heterozygous IDH1 R132C mutation, serves as a standard model for validating the efficacy of mutant IDH1 inhibitors like this compound [5] [4] [7]. The following sections detail the protocols and results for key assays using this compound in this cell line.

Quantitative Profile of this compound

The table below summarizes the key quantitative data for this compound, as established in pre-clinical discovery assays [5] [4] [2].

Table 1: Key Quantitative Data for this compound

| Parameter | Value | Description / Cell Line |

|---|---|---|

| Biochemical IC₅₀ (Mutant IDH1) | 8.8 - 17 nM | R132C: 8.8 nM; R132H: 15.2 nM; R132G: 16.6 nM [2] [8] |

| Biochemical IC₅₀ (WT IDH1) | ~46 nM | Selectivity over wild-type enzyme [4] |

| Cellular EC₅₀ (2-HG Reduction) | 85 - 320 nM | HT-1080 fibrosarcoma cells (IDH1 R132C) [4] [8] |

| Solubility | 10 mg/mL | Clear solution in DMSO [1] [3] |

| Target Engagement (CETSA) | Positive | Confirmed target engagement in cellular models [7] |

Detailed Experimental Protocols

Protocol 1: Inhibiting 2-HG Production in HT-1080 Cells

This protocol is used to measure the reduction of the oncometabolite 2-HG, which is the primary direct indicator of mutant IDH1 inhibition [4].

- 1. Cell Culture and Seeding: Culture HT-1080 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Antibiotic-Antimycotic at 37°C and 5% CO₂ [5]. Seed cells into multi-well plates at an appropriate density (e.g., 3-5 x 10³ cells per well for a 96-well plate) and allow them to adhere overnight [5].

- 2. Compound Treatment: Prepare a serial dilution of this compound in DMSO, ensuring the final DMSO concentration in the cell culture medium does not exceed 0.1-0.5%. Treat the cells with the compound for a defined period, typically 24 hours [4]. Include a vehicle control (DMSO only) and a negative control (inactive analog, e.g., GSK990) [2].

- 3. Metabolite Extraction: After incubation, aspirate the culture medium. To extract intracellular metabolites, wash the cells with cold PBS and then add a mixture of 80% methanol in water (pre-chilled to -80°C). Scrape the cells and transfer the suspension to a microcentrifuge tube. Incubate on dry ice or at -80°C for 15-60 minutes, then centrifuge at high speed (e.g., 14,000-16,000 x g) for 15-20 minutes at 4°C. Collect the supernatant, which contains the metabolites, and dry it using a centrifugal vacuum concentrator [4].

- 4. 2-HG Quantification:

- LC-MS/MS Analysis: Reconstitute the dried metabolite extracts in a suitable solvent for Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This is considered the gold-standard method for absolute quantification of 2-HG [4] [7]. The significant reduction in 2-HG levels in this compound-treated HT-1080 cells confirms target engagement and compound efficacy [4].

- Fluorescence-Based Assay: As an alternative, a high-throughput diaphorase/resazurin coupled fluorescence assay can be used to detect NADPH turnover, which is linked to 2-HG production [7].

The following diagram illustrates the core workflow of this assay.

Protocol 2: Tube Formation Assay to Study Angiogenesis

This protocol assesses the functional, secondary biological consequences of 2-HG reduction, specifically its role in stimulating oncogenic angiogenesis [5].

- 1. Preparation of Conditioned Medium:

- Culture HT-1080 cells (IDH1 R132C mutant) until they reach 70-80% confluence.

- Replace the growth medium with a "starvation" medium (e.g., serum-free RPMI) to stress the cells and initiate the production of secretome.

- Incubate for 24-48 hours.

- Collect the conditioned medium and centrifuge it to remove cell debris. The supernatant is the "IDH1 mutant fibrosarcoma secretome" [5].

- 2. Experimental Setup:

- Group 1 (Control): Vascular-endothelial cell basal medium.

- Group 2 (Stimulus): Basal medium supplemented with the conditioned secretome from HT-1080 cells.

- Group 3 (Inhibition): Basal medium supplemented with the conditioned secretome and this compound.

- Group 4 (Rescue): Basal medium supplemented with the conditioned secretome, this compound, and exogenous 2-HG [5].

- 3. Tube Formation Assay:

- Plate vascular-endothelial cells (e.g., HUVECs) on a basement membrane matrix (like Matrigel) in a multi-well plate.

- Treat the plated cells with the different media groups described above.

- Incubate the plate for 6-24 hours at 37°C, 5% CO₂.

- After incubation, image the tubular networks using an inverted microscope [5].

- 4. Data Analysis:

- Quantify the total tube length, number of branches, or number of meshes using image analysis software (e.g., NIH ImageJ).

- Perform statistical analysis (e.g., Student's t-test) to compare the results between treatment groups [5].

Key Experimental Findings and Interpretation

- Efficacy of 2-HG Inhibition: Treatment of HT-1080 cells with this compound for 24 hours leads to a rapid and potent reduction in intracellular 2-HG levels, with an EC₅₀ in the nanomolar range [4]. This effect is reversible upon compound washout [4].

- Functional Impact on Angiogenesis: The secretome from IDH1 mutant HT-1080 cells stimulates vascular-endothelial tube formation by approximately 138% compared to control. This compound treatment attenuates this pro-angiogenic effect, reducing tube formation by about 36%. The addition of exogenous 2-HG can reverse the inhibitory effect of this compound, confirming that the observed angiogenesis is specifically driven by the oncometabolite [5].

- Selectivity: Chemoproteomic studies with GSK321, a close analog of this compound, demonstrated high selectivity for IDH1, with minimal off-target binding across hundreds of other proteins, including kinases, 7-transmembrane receptors, and ion channels [4] [2].

Critical Notes for Researchers

- Negative Control: Always include the structurally similar but inactive compound GSK990 as a negative control to confirm that observed effects are due to specific IDH1 inhibition and not off-target activity [2].

- Solubility and Handling: this compound has low solubility in aqueous buffers. A stock solution should first be prepared in DMSO (e.g., 10-100 mM) and then diluted into the assay medium, keeping the final DMSO concentration constant and low (≤0.5%) across all groups [1] [8].

- Stability: Aliquot and store the DMSO stock solution at -20°C to -80°C. Avoid repeated freeze-thaw cycles [8].

References

- 1. This compound = 98 HPLC 1816331-66-4 [sigmaaldrich.com]

- 2. This compound Inhibitor for mutant isocitrate dehydrogenase [thesgc.org]

- 3. This compound | SML1757-5MG | SIGMA-ALDRICH | SLS [scientificlabs.com]

- 4. Novel IDH1 Mutant Inhibitors for Treatment of Acute ... [pmc.ncbi.nlm.nih.gov]

- 5. Vascular-endothelial response to IDH1 mutant fibrosarcoma ... [pmc.ncbi.nlm.nih.gov]

- 6. The regulatory mechanisms and inhibitors of isocitrate ... [sciencedirect.com]

- 7. Assessing inhibitors of mutant isocitrate dehydrogenase ... [nature.com]

- 8. This compound | IDH1 Inhibitor [medchemexpress.com]

Comprehensive Application Notes and Protocols: Measuring Intracellular 2-HG After GSK864 Treatment Using LC-MS/MS

Introduction to GSK864 and Its Therapeutic Relevance

This compound represents a novel class of allosteric inhibitors specifically designed to target mutant forms of isocitrate dehydrogenase 1 (IDH1) that occur in various cancers. These mutations, primarily at residue R132 (including R132C, R132H, and R132G), confer a neomorphic enzyme activity that leads to the excessive production of D-2-hydroxyglutarate (2-HG), an oncometabolite implicated in tumor pathogenesis. The accumulation of 2-HG in cells inhibits various α-ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation that drives cancer progression in malignancies such as acute myeloid leukemia (AML), gliomas, and other solid tumors. [1]

The development of this compound addresses the critical need for targeted therapies against IDH1-mutant cancers, offering a promising approach to reverse the differentiation block and restore normal cellular function. As a cell-penetrant, potent, and selective inhibitor, this compound has demonstrated significant efficacy in reducing intracellular 2-HG levels in preclinical models, making it an invaluable tool for both therapeutic development and basic research into IDH1-mutant cancers. These application notes provide detailed protocols for assessing the biological activity of this compound through quantification of its primary pharmacodynamic biomarker, intracellular 2-HG, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [2] [3]

This compound Compound Profile and Inhibition Data

Biochemical and Cellular Potency

This compound is a potent and selective small molecule inhibitor belonging to the tetrahydropyrazolopyridine (THPP) series that demonstrates remarkable specificity for mutant IDH1 isoforms over wild-type IDH1 and IDH2 enzymes. The compound exhibits nanomolar inhibition against the most common IDH1 mutants found in human cancers, with biochemical and cellular activity summarized in Table 1. [1]

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | IDH1 R132C | IDH1 R132H | IDH1 R132G | Wild-type IDH1 | Cellular EC50 (HT1080) |

|---|---|---|---|---|---|

| IC50 Value | 8.8 nM | 15.2 nM | 16.6 nM | 46 nM | 85-320 nM |

The differential selectivity of this compound for mutant versus wild-type IDH1 (approximately 5-fold) minimizes potential off-target effects while maintaining potent activity against the disease-relevant mutants. In cellular systems, this compound effectively reduces 2-HG production with an EC50 ranging from 85 nM to 320 nM as measured in HT1080 fibrosarcoma cells harboring the IDH1 R132C mutation. The temporal kinetics of 2-HG inhibition demonstrates rapid activity, with maximal inhibition achieved within 24 hours of compound treatment and reversibility upon compound washout. [1] [3]

Structural and Mechanistic Insights

The allosteric inhibition mechanism of this compound has been elucidated through X-ray crystallography, revealing that the compound binds to a pocket formed in the open, cofactor-bound conformation of IDH1. This binding site is distinct from the active site and is lined by residues Ile128, Pro127, Trp124, Arg119, and Leu120. Unlike orthosteric inhibitors, this compound does not interact directly with the mutated residue at position 132 or the NADP+ cofactor, explaining its ability to inhibit different R132 mutant forms with similar potency. [1]

The binding of this compound to this allosteric site locks the enzyme in a catalytically inactive conformation by preventing the loop-to-helix transition in a dynamic segment of the polypeptide chain (Seg-2) that is essential for catalytic activity. This mechanism is consistent with the kinetic profile of related inhibitors in this chemical series, which demonstrate competitive inhibition against α-ketoglutarate and mixed/non-competitive inhibition against NADPH. This unique mechanism enables effective inhibition of the neomorphic activity while largely sparing the normal metabolic function of wild-type IDH1. [1]

Mechanism of Action and Biological Effects

Molecular Pathway of this compound Action

The inhibition of mutant IDH1 by this compound initiates a cascade of molecular events that ultimately reverse the cancer-promoting effects of the mutation. The following diagram illustrates the key steps in this mechanism:

Figure 1: Mechanism of Action of this compound in Mutant IDH1 Cells

Functional Consequences in Disease Models

Treatment with this compound produces significant biological effects in IDH1 mutant disease models. In primary AML cells, this compound treatment uniformly leads to a decrease in intracellular 2-HG, abrogation of the myeloid differentiation block, and induction of granulocytic differentiation at the level of both leukemic blasts and more immature stem-like cells. These effects have been demonstrated both in vitro and in vivo, providing proof-of-concept for the therapeutic potential of mutant IDH1 inhibition. [1]

At the molecular level, this compound treatment reverses the DNA cytosine hypermethylation patterns caused by mutant IDH1 in AML patient cells. This reversal of epigenetic abnormalities correlates with restored expression of differentiation-associated genes and provides a mechanistic link between 2-HG reduction and the observed biological effects. The consistent observation of these effects across multiple experimental systems supports the use of 2-HG reduction as a pharmacodynamic biomarker for evaluating target engagement and biological activity of this compound in both preclinical and clinical settings. [1]

LC-MS/MS Protocol for 2-HG Measurement

Sample Preparation and Extraction

Sample Collection and Storage:

- Collect cells (typically 1-5 × 10^6) and wash with cold phosphate-buffered saline (PBS).

- Pellet cells by centrifugation (500 × g, 5 min, 4°C) and flash-freeze in liquid nitrogen.

- Store samples at -80°C until analysis to prevent metabolite degradation. [4]

Metabolite Extraction:

- Add 500 μL of ice-cold 80% methanol (containing internal standard, if available) to cell pellets.

- Vortex vigorously for 30 seconds and incubate on dry ice or at -80°C for 15 minutes.

- Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet insoluble material.

- Transfer supernatant to a fresh tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried extract in 100 μL of mobile phase (typically 5 mM ammonium acetate in water) or appropriate solvent compatible with LC-MS/MS analysis.

- Centrifuge again at 14,000 × g for 10 minutes and transfer the clarified supernatant to an LC-MS vial for analysis. [4] [5]

Note: For chiral separation of D- and L-2-HG enantiomers, additional derivatization steps with chiral reagents may be required before analysis. [4]

LC-MS/MS Analysis Conditions

Table 2: Optimal LC-MS/MS Conditions for 2-HG Quantification

| Parameter | Recommended Conditions |

|---|---|

| Chromatography System | UHPLC with C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 μm) |

| Mobile Phase A | 5 mM ammonium acetate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or methanol |

| Gradient Program | 0-2 min: 5% B; 2-5 min: 5-95% B; 5-7 min: 95% B; 7-7.5 min: 95-5% B; 7.5-10 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 μL |

| Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source |

| Ionization Mode | Negative ion mode |

| Ion Transitions (MRM) | 2-HG: 147→129; 147→85; Internal Standard (if used): 152→134 |

| Collision Energy | Optimized between 10-20 eV |

The chromatographic separation is critical for resolving 2-HG from isobaric interferences present in biological samples. The use of hydrophilic interaction liquid chromatography (HILIC) can also be considered as an alternative to reversed-phase chromatography for improved retention of this polar metabolite. For specific detection of the D-enantiomer of 2-HG (the product of mutant IDH activity), chiral chromatography or derivatization with chiral reagents followed by LC-MS/MS analysis is required. [4] [5]

Method Validation Parameters

For reliable quantification of 2-HG in cellular systems, the LC-MS/MS method should be rigorously validated using the following parameters:

- Linearity: The method should demonstrate linearity across the expected concentration range (typically 0.1-100 μM for cellular samples), with a correlation coefficient (r²) ≥ 0.99.

- Accuracy and Precision: Intra- and inter-assay accuracy should be within 85-115% of the theoretical value, with precision (expressed as coefficient of variation) ≤ 15%.

- Limit of Detection (LOD) and Quantification (LOQ): LOD values as low as 0.1 μM and LOQ values of 0.5 μM or lower are achievable with optimized methods.

- Matrix Effects: Evaluate ion suppression/enhancement and ensure consistent recovery (typically >70%) through the use of appropriate internal standards.

- Stability: Demonstrate analyte stability under storage conditions (-80°C) and during sample processing. [4] [5] [6]

Experimental Considerations for this compound Treatment

Cell Treatment Protocol

Compound Preparation:

- Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C in small aliquots to avoid freeze-thaw cycles.

- For treatment, dilute the stock solution in culture medium to achieve the desired final concentration (typically 100 nM to 10 μM), ensuring the DMSO concentration does not exceed 0.1% (v/v).

- Include vehicle control (0.1% DMSO) in all experiments to account for solvent effects. [3]

Cell Treatment:

- Plate cells at appropriate density (e.g., 0.5-1 × 10^6 cells per well in 6-well plates) and allow to adhere overnight.

- Replace medium with fresh medium containing this compound or vehicle control.

- Incubate cells for the desired duration (typically 24-72 hours) at 37°C in a humidified CO2 incubator.

- For time-course experiments, collect cells at multiple time points (e.g., 0, 6, 12, 24, 48, 72 hours) to monitor the kinetics of 2-HG reduction. [1]

Optimal Experimental Conditions

Table 3: Recommended Experimental Conditions for this compound Treatment

| Parameter | Recommended Conditions | Notes |

|---|---|---|

| Cell Lines | HT1080 (IDH1 R132C), primary AML cells with IDH1 mutations | Use genetically authenticated cells |

| This compound Concentration Range | 10 nM - 10 μM | Include multiple concentrations for dose-response |

| Treatment Duration | 24-72 hours | Maximal 2-HG reduction typically by 24 hours |

| Cell Density | 0.5-1 × 10^6 cells/mL | Avoid confluence which can alter metabolism |

| Culture Conditions | Standard conditions (37°C, 5% CO2) | Maintain consistent conditions across experiments |

| Replication | Minimum n=3 biological replicates | Essential for statistical significance |

After treatment, cells should be processed immediately for 2-HG measurement or flash-frozen in liquid nitrogen and stored at -80°C until analysis. It is recommended to include quality control samples such as pooled quality control (QC) samples and calibration standards in each analytical batch to ensure data quality and reproducibility. [1] [4]

Alternative 2-HG Detection Methods

While LC-MS/MS represents the gold standard for 2-HG quantification due to its sensitivity and specificity, several alternative methods have been developed that may be suitable for specific applications:

Biosensor-Based Approaches

Recent advances in genetically encoded biosensors have provided new tools for 2-HG detection in live cells and point-of-care applications. The DHOR biosensor, developed based on the d-2-HG-specific transcriptional regulator HgcR, enables real-time monitoring of intracellular 2-HG dynamics with high specificity and sensitivity. This biosensor produces a >1700% ratiometric fluorescence increase in response to d-2-HG and can detect physiological concentrations in the nanomolar to millimolar range. [7]

Another biosensor platform utilizes the DhdR transcriptional regulator coupled with amplified luminescent proximity homogeneous assay (AlphaScreen) technology, enabling detection of d-2-HG in serum, urine, and cell culture medium with high specificity. This approach offers advantages for high-throughput screening applications where rapid assessment of 2-HG levels is needed. [8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an alternative chromatographic approach for 2-HG quantification, particularly when coupled with microwave-assisted derivatization to improve efficiency. This method has been successfully validated for 2-HG measurement in human serum, with sensitivity suitable for clinical applications. The typical sample preparation involves liquid-liquid extraction with ethyl acetate followed by derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). [5]

Troubleshooting and Technical Notes

- High Background 2-HG: Ensure cell lines are properly authenticated and tested for mycoplasma contamination, as both factors can alter basal metabolite levels.

- Poor Chromatographic Separation: Optimize mobile phase composition and gradient conditions. Consider using alternative column chemistry (HILIC) if reversed-phase separation is inadequate.

- Variable Extraction Efficiency: Use stable isotope-labeled internal standards (e.g., D-2-HG-13C5) to correct for extraction efficiency and matrix effects.

- Incomplete 2-HG Reduction: Verify this compound stock solution integrity and cellular permeability. Consider using a positive control (known IDH1-mutant cell line) to validate the assay.

- Interference Peaks in MS: Optimize mass spectrometer parameters (cone voltage, collision energy) and ensure adequate chromatographic separation to minimize isobaric interference.

Applications in Drug Development Research

The combination of this compound treatment with robust 2-HG quantification provides a powerful platform for various applications in basic research and drug development:

- Target Validation: Confirming the role of mutant IDH1 in specific cellular models through pharmacological inhibition.

- Compound Screening: Evaluating the potency and efficacy of novel IDH1 inhibitors in cellular systems.

- Biomarker Development: Establishing 2-HG reduction as a pharmacodynamic biomarker for clinical trials of IDH1 inhibitors.

- Mechanistic Studies: Investigating the downstream effects of mutant IDH1 inhibition on epigenetic regulation, cellular differentiation, and metabolism.

- Combination Therapy: Identifying synergistic drug combinations by assessing 2-HG modulation in response to multiple agents.

The protocols described herein have been successfully applied in preclinical studies demonstrating that this compound treatment reverses the hypermethylation phenotype and induces differentiation in IDH1 mutant AML cells, providing important insights into the therapeutic potential of mutant IDH1 inhibition. [1]

Conclusion

The detailed protocols presented in these application notes provide researchers with a comprehensive framework for evaluating the pharmacological effects of this compound through quantification of intracellular 2-HG using LC-MS/MS. The method offers high sensitivity, specificity, and reproducibility, making it suitable for both basic research and drug development applications. When properly implemented, this approach enables robust assessment of target engagement and facilitates the development of novel therapies targeting mutant IDH1 in cancer.

References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Dehydrogenase inhibitor - Selleck Chemicals [selleckchem.com]

- 3. This compound | IDH1 Inhibitor [medchemexpress.com]

- 4. Development and validation of an LC-MS/ ... [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of a routine gas chromatography mass ... [sciencedirect.com]

- 6. Development and Validation of a Novel LC-MS/MS Method for ... [pmc.ncbi.nlm.nih.gov]

- 7. A genetically encoded biosensor for point-of-care and live-cell ... [pmc.ncbi.nlm.nih.gov]

- 8. A d-2-hydroxyglutarate biosensor based on specific ... [nature.com]

Comprehensive Application Note: GSK864 Mutant IDH1 Inhibitor in AML Cell Differentiation Assays

Introduction and Significance

Acute myeloid leukemia (AML) is an aggressive hematologic malignancy characterized by a block in cellular differentiation that leads to accumulation of immature blast cells in the bone marrow and peripheral blood. Despite advances in treatment, AML continues to pose significant therapeutic challenges, particularly in older patients who represent the majority of cases and often cannot tolerate intensive chemotherapy regimens. The discovery of mutations in isocitrate dehydrogenase 1 (IDH1) in approximately 10-40% of normal karyotype AML cases has revealed a promising therapeutic target for a substantial patient population. These mutations occur primarily at residue R132 in the enzyme's active site, conferring a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). This metabolite accumulates to high levels (up to 10 mM in tumor cells) and inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, impaired differentiation, and leukemogenesis [1] [2].

GSK864 represents a targeted therapeutic approach for IDH1-mutant AML by specifically inhibiting the mutant IDH1 enzyme and reducing 2-HG production. This application note provides detailed protocols and methodological considerations for assessing the differentiation potential of this compound in IDH1-mutant AML models, enabling researchers to evaluate this compound's ability to reverse the differentiation block characteristic of AML. The induction of cellular differentiation represents a promising therapeutic strategy, as demonstrated by the success of all-trans retinoic acid (ATRA) in acute promyelocytic leukemia, offering the potential for reduced toxicity compared to conventional cytotoxic chemotherapy [2] [3].

This compound Compound Characterization

Biochemical and Cellular Profiling

This compound is a potent and selective inhibitor of mutant IDH1 enzymes. Biochemical characterization demonstrates that this compound inhibits various IDH1 mutant forms with nanomolar potency, showing particular efficacy against the R132H and R132C variants commonly found in AML and other malignancies. In cellular models, this compound effectively reduces 2-HG production, with studies demonstrating rapid decline in intracellular 2-HG levels within hours of treatment, reaching maximal inhibition by 24 hours [1].

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Experimental Context |

|---|---|---|

| mIDH1 R132H IC₅₀ | 100-150 nM | Purified recombinant enzyme assay [1] |

| mIDH1 R132C IC₅₀ | 100-150 nM | Purified recombinant enzyme assay [1] |

| Wild-type IDH1 Selectivity | >10-fold | Selective over wild-type enzyme [1] |

| mIDH2 R172Q IC₅₀ | 183 nM | Demonstrates some cross-reactivity [1] |

| Cellular 2-HG Reduction (EC₅₀) | ~85 nM | HT1080 fibrosarcoma cells (R132C mutation) [2] |

| Reversibility | Complete within 14h | 2-HG levels recover after compound washout [2] |

Mechanism of Action

This compound functions through an allosteric inhibition mechanism, binding to a pocket distinct from the enzyme's active site. Structural studies reveal that this compound binds to the open conformation of IDH1 when complexed with NADP+, locking the enzyme in a catalytically inactive state. This binding mode prevents the conformational changes necessary for the loop-to-helix transition required for catalytic activity. Unlike orthosteric inhibitors, this compound exhibits a non-competitive inhibition pattern with respect to α-KG, which may be advantageous in the dynamic metabolic environment of cancer cells where substrate concentrations fluctuate significantly. This mechanism effectively suppresses 2-HG production without completely abrogating the wild-type IDH1 function, potentially minimizing on-target toxicities in clinical applications [1] [2].

Experimental Protocols

Cell Culture and Maintenance

Cell Lines: Utilize IDH1-mutant AML cell lines (primary patient-derived cells when available) or engineered model systems. HT1080 fibrosarcoma cells (harboring R132C IDH1 mutation) serve as a well-characterized model for initial 2-HG inhibition studies [1] [2].

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For differentiation assays, ensure cells are in logarithmic growth phase at experiment initiation [2] [3].

Compound Preparation: Prepare 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. For treatment, prepare fresh working dilutions in complete medium, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control (0.1% DMSO) in all experiments [2].

Cellular Differentiation Assay Protocol

Cell Seeding: Harvest exponentially growing cells and seed at 2-5 × 10⁴ cells/mL in appropriate culture vessels. Allow cells to adhere and recover for 4-6 hours before compound addition [2] [3].

Compound Treatment: Treat cells with this compound across a concentration range (typically 10 nM - 10 μM) based on preliminary potency data. Include appropriate controls:

Incubation Duration: Maintain cells in compound-containing medium for 5-7 days, with medium refreshment every 2-3 days. Monitor cell density and subculture if necessary to maintain optimal density [2].

Morphological Assessment: At designated time points, prepare cytospin slides and stain with Wright-Giemsa. Evaluate morphological features of differentiation using light microscopy:

Functional Differentiation Assays:

- Nitroblue Tetrazolium (NBT) Reduction: Assess phagocytic capability by incubating 1 × 10⁶ cells with 0.1% NBT and 100 ng/mL PMA for 30 min at 37°C. Score positive cells containing dark blue formazan deposits [3].

- CD11b Surface Expression: Harvest cells, wash with PBS, and incubate with anti-CD11b-PE antibody for 30 min at 4°C. Analyze by flow cytometry. Include appropriate isotype controls [3].

Table 2: Key Parameters for Cellular Differentiation Assays

| Assay Type | Key Readout | Time Point | Expected Outcome with this compound |

|---|---|---|---|

| Morphological Assessment | Differentiation markers | Days 5-7 | Increased mature granulocytic features |

| NBT Reduction | Functional differentiation | Days 5-7 | Significant increase in NBT-positive cells |

| CD11b Expression | Surface differentiation marker | Days 3-5 | Dose-dependent increase in CD11b+ population |

| Cell Proliferation | Cell count, viability | Days 1-7 | Growth inhibition without massive cell death |

| Cell Cycle Analysis | DNA content | Days 2-4 | G₁/G₀ phase arrest |

Data Analysis and Interpretation

Quantification of Differentiation

Calculate the percentage of differentiated cells for each experimental condition. For morphological assessment, count at least 200 cells per condition by two independent observers blinded to treatment groups. For flow cytometric analysis of CD11b expression, set gates based on isotype controls and report the percentage of positive cells and mean fluorescence intensity. For NBT reduction, count a minimum of 200 cells and report the percentage containing formazan deposits [4] [3].

Assessment of Proliferation and Viability

Monitor cell counts and viability throughout the differentiation assay using trypan blue exclusion or automated cell counters. Perform complementary assays such as CCK-8 at 96 hours to quantify anti-proliferative effects. Note that effective differentiation agents typically inhibit proliferation without causing massive apoptosis in the initial treatment period [4].

The experimental workflow below illustrates the key steps in performing and analyzing this compound-induced differentiation:

Statistical Analysis

Perform experiments in triplicate with three independent biological replicates. Express data as mean ± standard deviation. Use appropriate statistical tests (Student's t-test for two groups, ANOVA for multiple comparisons) with significance set at p < 0.05. Calculate EC₅₀ values for differentiation induction using non-linear regression of concentration-response curves [2] [3].

Technical Considerations

Assay Optimization

- Cell Density: Maintain optimal cell density throughout experiments, as overcrowding can spontaneously induce differentiation in some AML cell lines.

- Serum Batches: Test different serum batches for consistency, as serum components can influence differentiation potential.

- Time Course: Perform preliminary time-course experiments, as differentiation markers may appear at different rates.

- Compound Stability: Ensure this compound stability in culture medium throughout treatment periods [2] [3].

Troubleshooting

- Incomplete Differentiation: If partial differentiation occurs, consider combination approaches with other differentiation agents such as ATRA or hypomethylating agents.

- High Background Differentiation: Use lower passage cells and optimize culture conditions to minimize spontaneous differentiation.

- Variable Responses Between Cell Lines: Account for genetic heterogeneity of AML; characterize multiple cell lines or primary samples when possible [3].

Conclusion

GSK854 represents a promising targeted approach for inducing differentiation in IDH1-mutant AML. The protocols outlined in this application note provide a framework for comprehensive evaluation of its differentiation potential through multiple complementary assays. The allosteric inhibition mechanism of GSK854 offers a therapeutic strategy that specifically addresses the pathophysiological consequences of IDH1 mutations while potentially sparing normal cellular metabolism. These methodologies enable researchers to quantitatively assess compound efficacy, optimize treatment strategies, and explore combination approaches that may enhance clinical outcomes for AML patients with IDH1 mutations [1] [2].

References

- 1. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite... [nature.com]

- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute ... [pmc.ncbi.nlm.nih.gov]

- 3. GSK3 is a regulator of RAR-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OGP46 Induces Differentiation of Acute Myeloid Leukemia ... [frontiersin.org]

GSK864 Research Application Guide: Protocols for Investigating Mutant IDH1 in Cancer Models

Introduction

GSK864 is a potent and selective allosteric inhibitor developed to target specific mutant forms of isocitrate dehydrogenase 1 (IDH1), a key metabolic enzyme. Recurrent heterozygous mutations in IDH1, most commonly at residue R132 (e.g., R132C, R132H, R132G), confer a gain-of-function activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG inhibits cellular differentiation and promotes tumorigenesis. This compound binds to an allosteric site at the dimer interface of mutant IDH1, locking it in an inactive conformation and thereby reducing 2-HG levels. This guide provides detailed protocols for using this compound in a research setting to explore the biology of mutant IDH1 and its therapeutic targeting.

Compound Profile and Biochemical Characterization

This compound is characterized as a chemical probe for in vitro and cellular use. Its inactive analog, GSK990, serves as a critical negative control to distinguish target-specific effects from non-specific or off-target activities.

Table 1: Physicochemical and Biochemical Properties of this compound and Controls

| Property | This compound (Probe) | GSK990 (Negative Control) | GSK321 (Analog) |

|---|---|---|---|

| Molecular Formula | C~30~H~33~FN~6~O~4~ | C~23~H~23~N~7~O~2~ | C~28~H~28~FN~5~O~3~ |

| Molecular Weight | 560.3 g/mol | 429.2 g/mol | 501.2 g/mol |

| IC~50~ (IDH1 R132H) | 15 nM [1] | Inactive [2] | N/A |

| IC~50~ (IDH1 R132C) | 8.8 nM [1] | Inactive [2] | N/A |

| IC~50~ (IDH1 R132G) | 16.6 nM [1] | Inactive [2] | N/A |

| IC~50~ (Wild-type IDH1) | 466.5 nM [1] | N/A | N/A |

| Key Assays | NADPH production, thermal shift [1] | N/A | Chemoproteomics [2] |

Table 2: Summary of Published Cellular IC~50~ and Functional Effects

| Cell Line / Context | Reported IC~50~ / Effect | Key Readout | Citation |

|---|---|---|---|

| HT-1080 (Fibrosarcoma, IDH1 R132C) | Dose-dependent reduction | 2-HG production [2] | |

| Leukemia Cells (Jurkat, MV4-11) | ~2 μmol/mL reduced proliferation [3] | Cell proliferation [3] | |

| Leukemia Cells (Jurkat, MV4-11) | Increased ROS, mitochondrial depolarization [3] | Metabolic reprogramming & apoptosis [3] |

Experimental Protocols

Preparation of this compound Stock Solution

Timing: 1–2 hours

- Centrifuge the vial containing this compound powder at 1000 × g for 3 minutes to pellet the compound at the bottom of the tube [4].

- Resuspend the compound in high-quality, sterile dimethyl sulfoxide (DMSO) to prepare a standard storage concentration of 50 mM [4].

- Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C [4].

Note: The storage concentration should be lower than the compound's solubility in DMSO at room temperature to ensure homogeneity. Visually inspect the stock solution for any precipitation before use [4].

Cell-Based Assay for 2-HG Reduction

This protocol measures the hallmark oncometabolite output of mutant IDH1.

Key Materials:

- Cell Line: HT-1080 fibrosarcoma cells (harboring IDH1 R132C mutation) [2].

- Controls: Include DMSO (vehicle) and the negative control compound GSK990.

Procedure:

- Cell Culture and Passaging: Maintain HT-1080 cells in recommended medium at 37°C and 5% CO~2~. Passage cells when they reach 80–90% confluence using standard trypsinization techniques [4].

- Cell Seeding: Seed cells in an appropriate multi-well plate at a density that will ensure they are in the logarithmic (Log) phase of growth at the time of treatment.

- Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a corresponding range of GSK990. Maintain a constant concentration of DMSO across all treatments (typically ≤0.1% v/v).

- Incubation: Incubate the cells for 24 hours [2].

- Metabolite Extraction: After incubation, extract intracellular metabolites. A common method is to use a cold methanol-water solvent system.

- 2-HG Quantification: Measure 2-HG levels using either:

Expected Outcome: this compound should produce a dose-dependent reduction in 2-HG levels, while GSK990 and the vehicle control should show no effect [2].

Cell Proliferation and Viability Assay

Timing: 3–5 days

This protocol assesses the anti-proliferative effects of this compound.

Key Materials:

- Cell Lines: Leukemic cell lines such as Jurkat and MV4-11 [3].

- Reagent: Cell Counting Kit-8 (CCK-8) or similar MTS/Alamar Blue reagent [4].

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in culture medium.

- Compound Treatment: Treat cells with a dose range of this compound and GSK990. Include a DMSO vehicle control and a blank control (medium only).

- Incubation: Incubate the cells for 48–72 hours. For a 48-hour treatment, an IC~50~ value of approximately 2 μmol/mL has been reported in Jurkat and MV4-11 cells [3].

- Viability Measurement:

- Add 10 μL of CCK-8 reagent directly to each well.

- Incubate the plate for 1–4 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine IC~50~ values using non-linear regression analysis in software such as GraphPad Prism.

Assessment of Metabolic and Apoptotic Effects

This protocol evaluates downstream functional consequences of mutant IDH1 inhibition.

Procedure:

- Treat Cells: Treat leukemic cells (e.g., Jurkat, MV4-11) with this compound (e.g., at ~2 μmol/mL) or control for 48 hours [3].

- Stain and Analyze:

- Reactive Oxygen Species (ROS): Use a cell-permeable fluorescent probe like H~2~DCFDA. An increase in fluorescence indicates elevated ROS levels. This compound treatment induced a 2-6% increase in intracellular ROS in leukemic models [3].

- Mitochondrial Membrane Potential (ΔΨm): Use JC-1 dye. In healthy cells, JC-1 forms aggregates (red fluorescence); in depolarized mitochondria, it remains as monomers (green fluorescence). A shift from red to green indicates depolarization. This compound treatment led to a 15-40% increase in depolarization [3].

- Apoptosis: Use Annexin V/propidium iodide (PI) staining followed by flow cytometry to quantify apoptotic cells. This compound induced apoptosis in approximately 17% of treated leukemic cells [3].

Mechanism of Action and Pathway Analysis

This compound acts as an allosteric inhibitor, binding at the dimer interface of mutant IDH1 and locking the enzyme in an inactive, closed conformation. This binding disrupts the active site, weakening the binding of Mg²⁺ and the substrate 2-oxoglutarate (2OG), thereby preferentially inhibiting the neomorphic reaction that produces 2-HG [6].

The following diagram illustrates the signaling pathway and metabolic consequences of inhibiting mutant IDH1 with this compound.

Diagram 1: this compound inhibits mutant IDH1, reducing the oncometabolite 2-HG and triggering anti-tumor effects. The primary pathway (red nodes) shows the canonical 2-HG-driven biology that is suppressed by this compound. The secondary consequences (blue nodes) show the metabolic reprogramming and apoptosis induced by inhibitor treatment [3] [6].

Data Analysis and Interpretation

- Normalization: Normalize all experimental readouts (2-HG levels, viability, ROS, etc.) to the DMSO vehicle control.

- Dose-Response Curves: Plot data as response versus log~10~(concentration) and fit with a non-linear regression model to calculate IC~50~ values.

- Statistical Analysis: Use appropriate statistical tests (e.g., unpaired t-test for two groups, one-way ANOVA for multiple groups) to compare treatment groups to controls. A p-value of < 0.05 is typically considered significant.

- Specificity Check: The activity profile of this compound should be compared directly with its inactive analog GSK990. Effects observed with this compound but not with GSK990 at equivalent concentrations are likely target-specific.

Critical Considerations for Researchers

- Selectivity: While this compound is potent against mutant IDH1, note that it shows moderate selectivity over wild-type IDH1 (IC~50~ ~466 nM) and can also inhibit mutant IDH2 at higher concentrations (IC~50~ ~183-1916 nM) [5] [1]. Always use the negative control GSK990.

- Cellular Context: The phenotypic consequences of this compound treatment (e.g., potent anti-proliferative effects vs. primarily 2-HG reduction) are highly dependent on the cell model used. Choose models that are genetically relevant to your research question.

- Solubility and Handling: this compound is DMSO-soluble. Ensure final DMSO concentrations in cell culture are kept low (≤0.1%) to minimize solvent toxicity.

- Off-Target Effects: A 2023 study cautioned about potential adverse effects, such as phospholipidosis induction, at concentrations near 1 μM [1]. This underscores the importance of dose-response experiments and using the appropriate negative control.

References

- 1. Probe this compound [chemicalprobes.org]

- 2. This compound Inhibitor for mutant isocitrate dehydrogenase [thesgc.org]

- 3. Profiling the Effect of Targeting Wild Isocitrate ... [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to identify small-molecule inhibitors against ... [pmc.ncbi.nlm.nih.gov]

- 5. Assessing inhibitors of mutant isocitrate dehydrogenase ... [nature.com]

- 6. Differentiating Inhibition Selectivity and Binding Affinity of ... [pmc.ncbi.nlm.nih.gov]

GSK864 stock solution preparation storage

GSK864 Biochemical Profile

This compound is a potent and selective allosteric inhibitor of specific mutant forms of isocitrate dehydrogenase 1 (IDH1), which locks the enzyme in a catalytically inactive conformation [1] [2]. The table below summarizes its key physical and inhibitory properties.

| Property | Value / Description |

|---|---|

| CAS Number | 1816331-66-4 [3] [4] [1] |

| Molecular Formula | C₃₀H₃₁FN₆O₄ [3] [4] |

| Molecular Weight | 558.60 g/mol [3] [4] |

| Physical Form | Light brown to brown solid [3] |

| Purity | ≥98% (HPLC) [1] |

| Primary Target | Mutant IDH1 (R132C/H/G) [3] [5] [4] |

| IC₅₀ (IDH1 R132C) | 8.8 nM [3] [4] [6] |

| IC₅₀ (IDH1 R132H) | 15.2 nM [3] [4] [6] |

| IC₅₀ (IDH1 R132G) | 16.6 nM [3] [4] [6] |

| Cellular EC₅₀ (2-HG) | 320 nM (in HT1080 cells) [3] [6] |

Stock Solution Preparation & Storage

Proper preparation and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.

- Solubility: this compound is highly soluble in DMSO at 100 mg/mL (179.02 mM) [3] [4] [6]. It is insoluble in water or ethanol [4].

- Recommended Storage:

- Important Note: To prevent product inactivation, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles [3].

In Vivo Dosing Formulations

For animal studies, the following formulations have been used and validated [3] [4]. The table below outlines two common protocols for preparing working solutions from a DMSO stock.

| Component | Protocol 1 (Clear Solution) [4] | Protocol 2 (Suspended Solution) [3] |

|---|---|---|

| Purpose | Intraperitoneal (IP) injection [3] | Oral (PO) and intraperitoneal (IP) injection [3] |

| DMSO Stock | 50 µL of 50 mg/mL clear solution | 100 µL of 25.0 mg/mL stock |

| Solvent 1 | 950 µL Corn oil | 400 µL PEG300 |

| Solvent 2 | - | 50 µL Tween-80 |

| Solvent 3 | - | 450 µL Saline (0.9% NaCl) |

| Final Concentration | 2.5 mg/mL (4.48 mM) | 2.5 mg/mL (4.48 mM) |

| Final Appearance | Clear solution [4] | Homogeneous suspension [3] |

| Administration | 213 mg/kg, IP [3] | 10 mL/kg [3] |

Experimental Protocol & Mechanism

A key application of this compound is inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG) in mutant IDH1 cell models.

Differentiation Assay in IDH1 Mutant Cells [2]

- Cell Line: Use HT1080 fibrosarcoma cells (harboring IDH1 R132C mutation).

- Compound Treatment: Treat cells with this compound for 24 hours. A dose-dependent response can be established (e.g., 0 - 10 µM).

- Analysis: Measure intracellular 2-HG levels using LC-MS/MS analysis. An EC₅₀ of approximately 320 nM is expected [3] [6].

- Control: Use the structurally similar but inactive compound GSK990 (10 µM) as a negative control to confirm that observed effects are due to IDH1 inhibition [5] [2].

The following diagram illustrates the molecular mechanism of this compound and the experimental workflow for the differentiation assay.

Critical Notes for Researchers

- For Research Use Only: this compound is not for human consumption and is intended for research purposes only [3] [6].

- Negative Control: The use of GSK990 as an inactive, structurally related control compound is highly recommended to confirm target-specific effects and rule out off-target activity [5].

- Handling Suspensions: If using the suspension formulation for in vivo studies, ensure it is mixed evenly immediately before administration to maintain a homogeneous mixture [3] [4].

- In Vivo Stability: For in vivo studies requiring a continuous dosing period exceeding half a month, the clear solution formulation in 5% DMSO and corn oil should be chosen with careful consideration [3].

References

- 1. This compound = 98 HPLC 1816331-66-4 [sigmaaldrich.com]

- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | IDH1 Inhibitor [medchemexpress.com]

- 4. This compound | Dehydrogenase inhibitor | Mechanism [selleckchem.com]

- 5. This compound Inhibitor for mutant isocitrate dehydrogenase [thesgc.org]

- 6. This compound [targetmol.com]

Introduction to GSK864 and Its Therapeutic Relevance

References

- 1. This compound | IDH1 Inhibitor [medchemexpress.com]

- 2. This compound | Dehydrogenase inhibitor | Mechanism [selleckchem.com]

- 3. Recent progress in emerging molecular targeted therapies for ... [pmc.ncbi.nlm.nih.gov]

- 4. The regulatory mechanisms and inhibitors of isocitrate ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of a 18F-Labeled ... [pmc.ncbi.nlm.nih.gov]

- 6. Intraperitoneal injection [en.wikipedia.org]

- 7. Intraperitoneal Route of Drug Administration: Should it Be ... [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing Secondary-Site Mutations in Isocitrate- ... [sciencedirect.com]

GSK864 solubility issues DMSO concentration

Solubility and Stock Solution Preparation

GSK864 is readily soluble in DMSO, which is the preferred solvent for preparing concentrated stock solutions.

| Solvent | Solubility | Recommended Stock Concentration |

|---|---|---|

| DMSO | ~100 mg/mL (~179 mM) [1] [2] | 10-100 mM in DMSO [1] |

When preparing stock solutions, please note:

- Hygroscopicity: DMSO is hygroscopic (absorbs water from the air), which can affect the solubility and stability of your stock solution over time. It is best to use newly opened, anhydrous DMSO [1].

- Storage: Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability [1] [2].

Working Solution Formulations for Biological Assays

For cellular or in vivo experiments, the concentrated DMSO stock must be diluted into an aqueous solvent system. The table below summarizes formulations with supporting data from the literature.

| Formulation | Final Concentration (Example) | Solution Appearance | Reported Application & Notes |

|---|---|---|---|

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2] | ≥ 2.5 mg/mL (4.48 mM) [1] [2] | Clear solution [1] [2] | In vivo (intraperitoneal injection in mice) [1]. Add co-solvents sequentially in the order listed [2]. |

| 10% DMSO + 90% Corn Oil [1] [2] | ≥ 2.5 mg/mL (4.48 mM) [1] [2] | Clear solution [1] [2] | In vivo. Suitable for studies longer than half a month [1]. |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] [2] | 2.5 mg/mL (4.48 mM) [1] [2] | Suspension solution [1] [2] | Suitable for oral and intraperitoneal injection [1]. Requires ultrasonication to prepare [2]. |

The following diagram illustrates the decision-making workflow for selecting and preparing these formulations:

Frequently Asked Questions

Q1: What is the typical final DMSO concentration tolerated in cell-based assays? While the search results do not specify an exact safe concentration for every cell type, it is a standard practice in cell culture to keep the final DMSO concentration below 0.1-0.5% to avoid cytotoxicity. You should determine the optimal concentration for your specific cell line empirically.

Q2: Why does this compound form a suspension in one formulation but not others? Formulation 3 uses a cyclodextrin (SBE-β-CD) to keep the compound in solution. The capacity of this agent to solubilize this compound is limited at the given concentration, leading to a saturated suspension rather than a clear solution [1] [2]. The other formulations use solvents like PEG300 and Corn Oil, which can dissolve the compound more effectively at the tested concentration.

Q3: Has the activity of this compound been confirmed in cellular models? Yes. Research published in Scientific Reports confirms that this compound potently inhibits 2-HG production in HT1080 fibrosarcoma cells (which harbor an IDH1 R132C mutation) with an EC₅₀ of 320 nM [1] [3].

References

Quantitative Data on GSK864 Permeability

The table below summarizes the available quantitative data from search results regarding GSK864's properties.

| Property | Value / Result | Experimental Context |

|---|---|---|

| Caco-2 Permeability | "Cell-permeable" [1] | Qualitative assessment from a study using a structurally related analog (GSK321); determined via artificial membrane and Caco-2 permeability assays [1]. |

| IC50 (Enzyme) | R132C: 8.8 nM; R132H: 15.2 nM; R132G: 16.6 nM [2] | Measured against purified mutant IDH1 enzymes [2]. |

| EC50 (Cellular 2-HG Inhibition) | 320 nM (in HT1080 cells) [2] | Concentration that halves 2-HG production in mutant IDH1 cells, indicating cellular activity [2]. |

Experimental Protocols for Permeability Assessment

Here are established methodologies you can use to evaluate and optimize this compound's permeability in your lab.

Caco-2 Cell Monolayer Permeability Assay

This is a gold-standard method for predicting intestinal absorption and assessing a compound's ability to cross cellular barriers [3] [4].

- Cell Culture: Culture Caco-2 cells on semi-permeable transwell inserts for 15-21 days to form a confluent, differentiated monolayer [3].

- Integrity Validation: Verify monolayer integrity before the assay. Common criteria include:

- Permeability Experiment:

- Procedure: Add this compound (dissolved in buffer) to the donor compartment (apical for A-B transport, basal for B-A transport). Collect samples from the receiver compartment at set time points (e.g., over 2 hours) [3].

- Analysis: Quantify compound concentration in samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [3] [4].

- Data Calculation: Calculate the Apparent Permeability Coefficient (Papp) using the formula [3]:

- Papp = (dQ/dt) / (A × C₀)

dQ/dt: Permeation rate (amount of compound in receiver compartment over time)A: Surface area of the transwell membraneC₀: Initial concentration in the donor compartment

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free method uses an artificial lipid membrane to model passive permeability [1].

Workflow for Permeability Assessment

The following diagram outlines the key steps and decision points in evaluating a compound like this compound.

Frequently Asked Questions

How do I interpret my Caco-2 Papp results for this compound? You can predict in vivo absorption potential based on the apparent permeability coefficient (Papp) [3]:

- Papp ≤ 1 x 10⁻⁶ cm/s: Low absorption (0-20%)

- 1 x 10⁻⁶ cm/s < Papp ≤ 10 x 10⁻⁶ cm/s: Medium absorption (20-70%)

- Papp > 10 x 10⁻⁶ cm/s: High absorption (70-100%)

My this compound shows good Papp but poor cellular activity (high EC50). What could be wrong? This discrepancy suggests issues beyond passive permeability [5]:

- Cellular Efflux: this compound might be a substrate for efflux transporters like P-gp. Compare apical-to-basal (A-B) and basal-to-apical (B-A) Papp values; a B-A/A-B ratio > 2 indicates active efflux [3].

- Cellular Metabolism: The compound could be metabolically degraded inside the cell. Use LC-MS/MS to check for metabolite formation in cell assays [4].

- Target Engagement: The compound may not effectively engage the IDH1 mutant target within the cellular environment. Techniques like Cellular Thermal Shift Assay (CETSA) can confirm target binding in cells [5].

What controls should I use for Caco-2 assays? Always include high and low permeability controls to validate your system [3]:

- High Permeability Control: Propranolol (Papp > 10 x 10⁻⁶ cm/s)

- Low Permeability Control: Atenolol (Papp ≤ 1 x 10⁻⁶ cm/s)

Key Optimization and Troubleshooting Strategies

While direct data on this compound is limited, general strategies can guide your optimization efforts.

- If Permeability is Low:

- Medicinal Chemistry: Explore prodrug approaches or synthesize analogs to improve lipophilicity within an optimal range.

- Formulation: Use formulation additives like lipid-based systems or permeation enhancers in your assay buffer to improve solubility and diffusion.

- If Efflux is High:

- Co-administration: Investigate the effect of co-incubating with efflux transporter inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP) [3].

- General Considerations:

- Solubility: Ensure this compound is fully soluble in your assay buffer at the working concentration. Precipitation will lead to inaccurate Papp calculations.

- Non-Specific Binding: Test for compound binding to assay apparatus (plastic plates, filters) which can reduce the free concentration available for permeation.

The search results confirm this compound is cell-permeable [1], but detailed optimization data is not publicly available. The protocols and strategies provided should serve as a solid foundation for your own investigations.

References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute ... [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com/ GSK .html 864 [medchemexpress.com]

- 3. Caco-2 Permeability Assay Protocol [medtechbcn.com]

- 4. Caco-2 cell permeability assays to measure drug absorption [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing inhibitors of mutant isocitrate dehydrogenase ... [nature.com]

GSK864 Selectivity and Quantitative Data

GSK864 is characterized as an allosteric inhibitor targeting specific mutant forms of IDH1. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values, which are central to understanding its selectivity profile [1] [2].

| Target | IC₅₀ Value | Experimental Assay / Context |

|---|---|---|

| IDH1 R132C Mutant | 8.8 nM | NADPH production and thermal shift assay [2] |

| IDH1 R132H Mutant | 15.2 nM | NADPH production and thermal shift assay [1] [2] |

| IDH1 R132G Mutant | 16.6 nM | NADPH production and thermal shift assay [1] [2] |

| Wild-type IDH1 | ~466.5 nM | Selectivity assessment [2] |

| Wild-type IDH2 | ~1360 nM | Selectivity assessment [2] |

This data shows that This compound is significantly more potent against mutant IDH1 (R132C/H/G) than against the wild-type enzyme, with selectivity ranging from approximately 30 to over 50-fold [1] [2]. However, it is important to note that at higher concentrations (micromolar range), this compound can also inhibit wild-type IDH1 activity in cellular models [3].

Experimental Findings & Protocols

Researchers have used this compound to investigate the biological consequences of inhibiting mutant and wild-type IDH1. Here is a summary of key findings and associated methodologies.

In Vitro Cell Proliferation Assay (Wild-type IDH1 Context)

- Purpose: To determine the effect of this compound on the growth of leukemia cell lines (Jurkat and MV4-11) expressing wild-type IDH1 [3].

- Protocol: Cells were treated with this compound for 48 hours, and cell viability was measured. The IC₅₀ value for proliferation inhibition was found to be approximately 2 μmol/L [3].

- Troubleshooting Note: The effective concentration in this assay is much higher than the IC₅₀ for mutant IDH1, consistent with its lower potency against the wild-type enzyme. This suggests observed effects may be due to off-target inhibition at high concentrations.

In Vitro Metabolomic Analysis

- Purpose: To profile global metabolic changes in leukemic cells following wild-type IDH1 inhibition [3].

- Protocol:

- Treat cells (e.g., Jurkat, MV4-11) with this compound.

- Extract intracellular metabolites.

- Perform untargeted metabolomics using GC-MS/MS.

- Analyze data with multivariate statistical methods (e.g., PLS-DA) and pathway analysis tools (e.g., MetaboAnalyst).

- Key Finding: this compound treatment can shift cellular metabolism, reducing metabolites related to the TCA cycle (e.g., fumarate, citrate, α-ketoglutarate) and altering one-carbon metabolism intermediates [3].

In Vivo Efficacy Study (Mutant IDH1 Context)

- Purpose: To evaluate the ability of this compound to inhibit 2-HG production and affect differentiation in a mouse model transplanted with human IDH1-mutant cells [1].

- Protocol:

- Administer this compound via intraperitoneal (IP) injection.

- Formulation: PG:DMSO:PEG400:H₂O (16.7:?:?:?, exact ratios to be verified from primary literature) [1].

- Monitor drug concentration in peripheral blood and analyze bone marrow cells for differentiation markers (e.g., huCD45+ CD38+).

- Outcome: this compound maintained significant blood concentrations for up to 24 hours and promoted early differentiation markers in engrafted mutant cells [1].

Metabolic Pathway Context

The following diagram illustrates the metabolic context of IDH1 function and the point of inhibition for this compound, which is crucial for interpreting your experimental results.

Key Considerations for Your Experiments

Based on the available data, here are critical factors to consider when using this compound:

- Concentration is Critical: The selectivity of this compound for mutant IDH1 is concentration-dependent.

- Validate On-Target Effect: When using this compound, especially at higher concentrations, always measure the production of D-2HG (for mutant IDH1) or the α-KG/NADPH ratio (for wild-type IDH1) to confirm the on-target effect is responsible for the observed phenotype [3] [1].